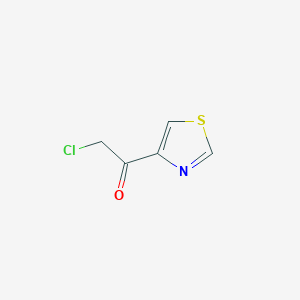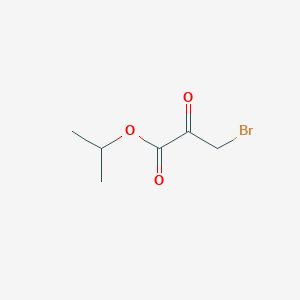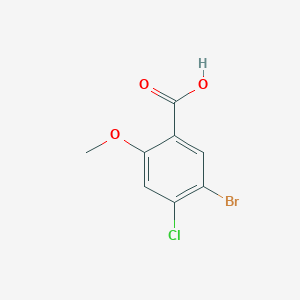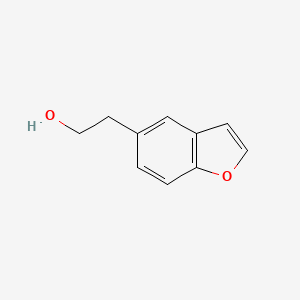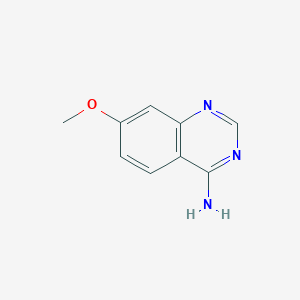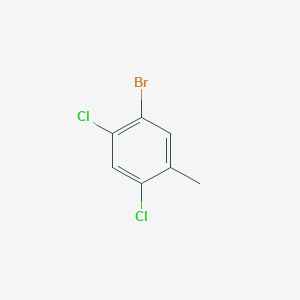
5-Bromo-2,4-dichlorotoluene
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Bromo-2,4-dichlorotoluene involves the reaction of 2-bromo-5-chloro-4-methylaniline with boron trifluoride diethyl etherate and tetraethylammonium chloride in acetonitrile at 0°C . This is followed by the addition of tert-butyl nitrite in acetonitrile at temperatures ranging from 0 to 20°C . The yield of this reaction is reported to be around 92% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,4-dichlorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield phenols.
Oxidation: Yields carboxylic acids.
Reduction: Yields alkanes.
Applications De Recherche Scientifique
5-Bromo-2,4-dichlorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 5-Bromo-2,4-dichlorotoluene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo proton attack on the methyl group, leading to rearrangement and formation of different products . This mechanism is crucial for its applications in catalysis and organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorotoluene
- 2-Bromo-5-chloro-4-methylaniline
- 1,5-Dichloro-2-methyl-4-nitrobenzene
Uniqueness
5-Bromo-2,4-dichlorotoluene is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which imparts distinct reactivity and selectivity in chemical reactions compared to its analogs .
Propriétés
IUPAC Name |
1-bromo-2,4-dichloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNSANITIQULLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607495 | |
| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85072-41-9 | |
| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
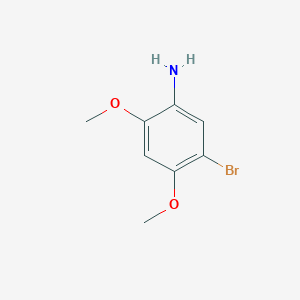
![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)
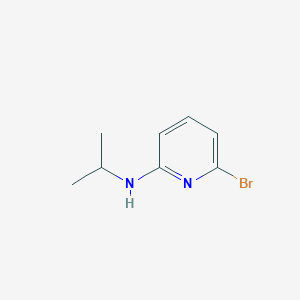
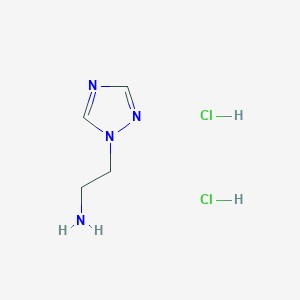
![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)
